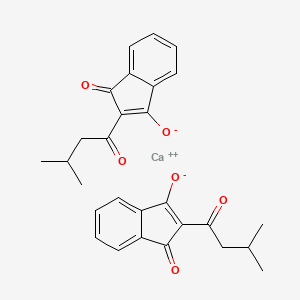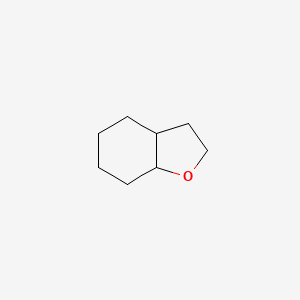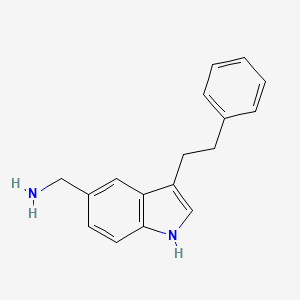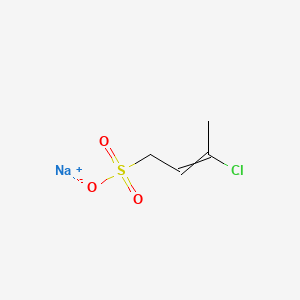![molecular formula C43H80O15Si9 B13741039 (3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 312693-47-3](/img/structure/B13741039.png)
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple cyclopentyl and oxirane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of cyclopentyl and oxirane groups, followed by their integration into the silicon-based framework. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions.
Substitution: The cyclopentyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups typically yields diols, while substitution reactions can introduce a wide range of functional groups into the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, altering their function and activity. The specific pathways involved can vary depending on the application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with slight variations in the cyclopentyl and oxirane groups.
Methylammonium lead halide:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cyclopentyl and oxirane groups, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug delivery systems.
Properties
CAS No. |
312693-47-3 |
|---|---|
Molecular Formula |
C43H80O15Si9 |
Molecular Weight |
1089.8 g/mol |
IUPAC Name |
(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C43H80O15Si9/c1-59(2,33-17-32-44-34-36-35-45-36)46-67-56-64(41-26-11-12-27-41)50-61(38-20-5-6-21-38)47-60(37-18-3-4-19-37)48-62(52-64,39-22-7-8-23-39)54-66(58-67,43-30-15-16-31-43)55-63(49-60,40-24-9-10-25-40)53-65(51-61,57-67)42-28-13-14-29-42/h36-43H,3-35H2,1-2H3 |
InChI Key |
AUCPOFGNYLDWSU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)




